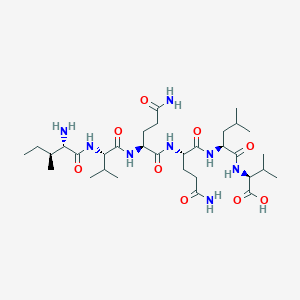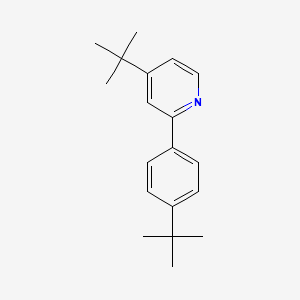
4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine is an organic compound characterized by the presence of two tert-butyl groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine typically involves the reaction of 4-tert-butylphenylboronic acid with 2-bromo-4-tert-butylpyridine under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to batch processes .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The tert-butyl groups can be oxidized to form tert-butyl alcohols.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: tert-Butyl alcohol derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of tert-butyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution .
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-Butylphenylboronic acid
- 2-Bromo-4-tert-butylpyridine
- tert-Butyl 4-phenoxyphenyl ketone
Uniqueness
4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine is unique due to the presence of two tert-butyl groups, which confer steric hindrance and influence its reactivity and interaction with other molecules. This makes it distinct from similar compounds that may only have one tert-butyl group or different substituents .
Propiedades
Fórmula molecular |
C19H25N |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
4-tert-butyl-2-(4-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C19H25N/c1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6/h7-13H,1-6H3 |
Clave InChI |
MDTUXZFXVFFHIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NC=CC(=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
![5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
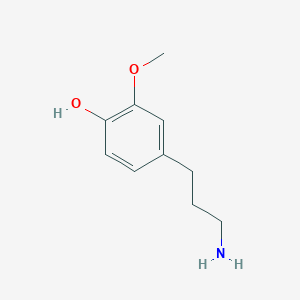
![1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B12518239.png)

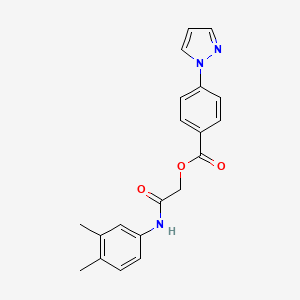
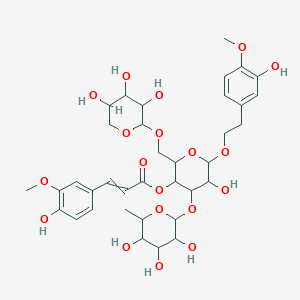
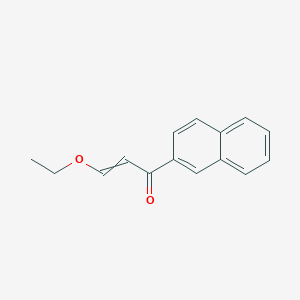

![2-Methoxy-4-[3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12518270.png)
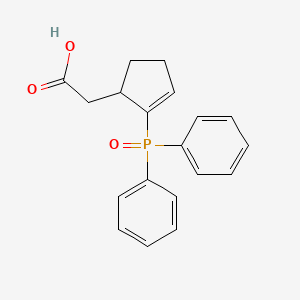
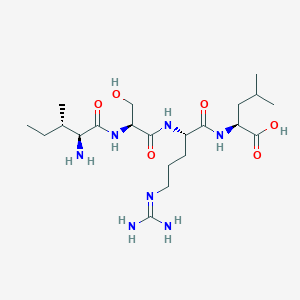
![1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine](/img/structure/B12518305.png)
